Technical Monograph: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine
Technical Monograph: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine
Topic: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine [CAS: 1932146-94-5] Content Type: Technical Monograph & Operational Guide Audience: Medicinal Chemists, Process Chemists, and CMC Leads.
Executive Summary & Compound Identity
(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine (CAS 1932146-94-5 ) is a high-value chiral diamine building block used extensively in the synthesis of next-generation kinase inhibitors, GPCR ligands, and proteolysis-targeting chimeras (PROTACs). Its rigid piperazine core, coupled with a defined chiral hydroxyethyl side chain, provides a specific 3D vector for maximizing ligand-protein interactions while enhancing aqueous solubility—a critical parameter in modern drug design.
This guide details the physicochemical profile, synthesis logic, and quality control protocols required to integrate this scaffold into high-fidelity drug discovery campaigns.
Chemical Identity Table
| Parameter | Specification |
| CAS Number | 1932146-94-5 |
| IUPAC Name | tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |
| Synonyms | (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine; (S,S)-Boc-HEP |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.31 g/mol |
| Chiral Configuration | (2S, 1'S) [Note: Diastereomer of Threonine-derived scaffold] |
| Core Scaffold | Piperazine (N-monoprotected) |
Structural Visualization
The following diagram illustrates the stereochemical orientation and functional handles of the molecule.
Figure 1: Functional decomposition of the (S,S)-scaffold highlighting reactive sites and stereochemical centers.
Stereochemical Criticality & Synthesis Logic
The specific (S,S) configuration is thermodynamically distinct from the natural L-Threonine derived (S,R) isomer. This distinction is crucial; using the wrong diastereomer can lead to a >100-fold loss in potency due to steric clashes in the binding pocket.
The "Threonine Trap"
Process chemists often attempt to synthesize this molecule starting from L-Threonine . However, L-Threonine has a (2S, 3R) configuration. Cyclization of L-Threonine derivatives typically yields the (S,R)-isomer unless an inversion step (e.g., Mitsunobu) is employed.
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Target (S,S): Requires L-allo-Threonine (2S, 3S) as a precursor OR an asymmetric reduction of a ketone intermediate.
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Common Impurity: (S,R)-diastereomer (from L-Threonine contamination or incomplete inversion).
Recommended Synthesis Route: Asymmetric Ketone Reduction
To ensure high diastereomeric excess (de > 98%), the preferred industrial route avoids the chiral pool ambiguity by establishing the side-chain chirality via catalyst-controlled reduction.
Protocol Overview:
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Acylation: (S)-1-Boc-2-formylpiperazine (or ester equivalent) is converted to the methyl ketone ((S)-1-Boc-2-acetylpiperazine).
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Noyori Transfer Hydrogenation: The ketone is reduced using a Ruthenium-based chiral catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to set the (S)-alcohol stereochemistry.
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Purification: Crystallization or Chiral SFC to remove trace (S,R) diastereomer.
Figure 2: Kinetic resolution pathway via Noyori Transfer Hydrogenation to access the (S,S) isomer.
Applications in Drug Discovery
This scaffold is not merely a linker; it is a pharmacophore enabler .
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Kinase Inhibitors: The hydroxyethyl group can form hydrogen bonds with the hinge region or solvent-front residues (e.g., in CDK or JAK inhibitors), improving selectivity over off-target kinases.
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PROTAC Linkers: The rigid piperazine ring reduces the entropic penalty of binding compared to flexible alkyl chains, while the hydroxyl group offers a handle for further functionalization (e.g., etherification) to tune linker physicochemical properties (LogD).
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Peptidomimetics: Mimics the turn conformation of peptide backbones, useful in disrupting Protein-Protein Interactions (PPIs).
Quality Control & Analytical Profiling
Trustworthiness in data generation relies on validating the stereochemical purity . Standard HPLC is insufficient; chiral chromatography is mandatory.
Analytical Protocol: Chiral HPLC
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Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm.
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Acceptance Criteria:
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Main Peak (S,S): > 98.0% area.
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Diastereomer (S,R): < 0.5%.
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Enantiomer (R,R): < 0.5%.
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Self-Validating NMR Check
To distinguish the (S,S) from the (S,R) isomer without chiral HPLC, use 1H NMR coupling constants (
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Experiment: 1H NMR (400 MHz, DMSO-d6).
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Diagnostic Signal: The CH-OH proton.
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Logic: The intramolecular H-bond capability differs between diastereomers, leading to distinct chemical shifts and coupling patterns for the carbinol proton.
Figure 3: Analytical decision tree for lot release.
Handling & Stability
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Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The secondary amine (N4) is prone to oxidation or carbamate formation with atmospheric CO₂ over long periods.
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Reactivity: The secondary amine is highly nucleophilic. For SNAr reactions (e.g., with heteroaryl halides), use mild bases (DIPEA) in polar aprotic solvents (DMF/DMSO). The hydroxyl group is less reactive but can compete in acylation reactions; selective N-acylation requires careful pH control or temporary O-protection (e.g., TBDMS).
References
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ChemicalBook. (2024). (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine Product Entry. Retrieved from
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Sigma-Aldrich. (2024). Piperazine Building Blocks for Medicinal Chemistry. Retrieved from [1]
- Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts. Journal of the American Chemical Society. (Foundational reference for the reduction methodology described).
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PubChem. (2024). Compound Summary: tert-butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate. Retrieved from
